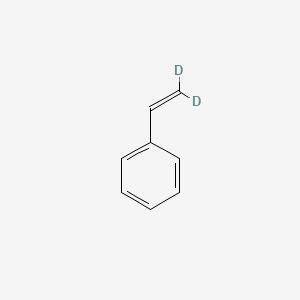

2,2-Dideuterioethenylbenzene

Descripción

Contextualization of Deuterium (B1214612) Labeling in Contemporary Organic and Polymer Chemistry

Deuterium labeling is a technique where one or more hydrogen atoms in a molecule are replaced by deuterium atoms. clearsynth.com Since deuterium is a stable, non-radioactive isotope of hydrogen with an additional neutron, it is twice as heavy as protium (B1232500) (the most common hydrogen isotope). marquette.edu This mass difference, while not altering the fundamental chemical properties like shape, size, or charge, leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. marquette.edu

In organic chemistry, this property is exploited to study reaction mechanisms through the kinetic isotope effect (KIE), where the rate of a reaction changes upon isotopic substitution. symeres.comscielo.org.mx By observing how the reaction rate is affected by the presence of deuterium at specific positions, chemists can deduce which bonds are broken or formed in the rate-determining step of a reaction. scielo.org.mxpearson.com Deuterium-labeled compounds are also indispensable as internal standards in mass spectrometry for quantitative analysis and in nuclear magnetic resonance (NMR) spectroscopy. clearsynth.comacs.org

In polymer chemistry, deuterium labeling is a powerful tool for investigating polymer structure, dynamics, and behavior. Techniques like small-angle neutron scattering (SANS) rely on the contrast between deuterated and non-deuterated polymer chains to probe their arrangement and interactions in blends and solutions. iaea.org Furthermore, the enhanced stability of C-D bonds can lead to deuterated polymers with improved thermal and oxidative stability. dtic.mil

Significance of Isotopic Substitution in Mechanistic Elucidation and Advanced Materials Science

The significance of isotopic substitution, particularly with deuterium, extends across various scientific disciplines. In mechanistic elucidation, the KIE is a cornerstone for understanding reaction pathways. symeres.com The difference in vibrational frequencies between C-H and C-D bonds results in a higher activation energy for breaking a C-D bond, thus slowing down reactions where this bond cleavage is involved. marquette.edu This effect provides invaluable, direct evidence for the involvement of a particular C-H bond in the transition state of a reaction. pearson.com

In materials science, isotopic substitution offers a unique avenue for fine-tuning material properties. acs.org For instance, the increased stability of C-D bonds has been shown to enhance the lifetime and efficiency of organic light-emitting diodes (OLEDs). acs.org In the realm of polymers, deuteration can influence the miscibility of polymer blends, which in turn affects the mechanical properties of the final material. nih.gov The use of deuterated polymers is also crucial for understanding polymer degradation, surface interactions, and mechanical properties, which is essential for designing advanced materials and biomedical devices.

Overview of Research Utility of 2,2-Dideuterioethenylbenzene as a Model Substrate for Mechanistic and Polymerization Studies

2,2-Dideuterioethenylbenzene, also known as β,β-dideuteriostyrene, serves as an excellent model substrate for a range of scientific investigations due to the specific placement of the deuterium atoms on the vinyl group. This strategic labeling allows researchers to probe the intricacies of reactions involving the double bond of the styrene (B11656) molecule.

In mechanistic studies , the deuteration at the β-position is particularly useful for investigating addition reactions and polymerization mechanisms. For example, in studies of electrophilic addition to the double bond, the KIE can help determine whether the initial attack of the electrophile is the rate-limiting step.

In polymerization studies , 2,2-dideuterioethenylbenzene is instrumental in understanding the kinetics and mechanisms of both free-radical and ionic polymerizations. msu.edumdpi.com The isotope effect can shed light on the termination and chain transfer steps in radical polymerization. researchgate.net For instance, a decrease in the rate of chain transfer to the monomer would be expected due to the stronger C-D bonds. In cationic polymerization, the deuterated monomer can help elucidate the nature of the propagating species and the possibility of rearrangement reactions. msu.edu

Furthermore, the resulting polymer, poly(2,2-dideuterioethenylbenzene), is a valuable material for neutron scattering studies to analyze the structure and dynamics of polystyrene and its blends. arxiv.orgresearchgate.net The synthesis of such specifically labeled polymers provides crucial materials for fundamental studies in polymer physics.

Interactive Data Table: Properties of Hydrogen Isotopes

| Isotope | Symbol | Protons | Neutrons | Atomic Mass (amu) | Natural Abundance |

| Protium | ¹H | 1 | 0 | 1.007825 | 99.985% |

| Deuterium | ²H or D | 1 | 1 | 2.014102 | 0.015% |

| Tritium | ³H or T | 1 | 2 | 3.016049 | Trace |

Interactive Data Table: Research Applications of Deuterium Labeling

| Field | Application | Technique/Effect |

| Organic Chemistry | Mechanistic Elucidation | Kinetic Isotope Effect (KIE) |

| Analytical Chemistry | Quantitative Analysis | Mass Spectrometry Internal Standards |

| Polymer Chemistry | Structural Analysis | Small-Angle Neutron Scattering (SANS) |

| Materials Science | Enhanced Material Properties | Increased Stability of OLEDs |

| Biochemistry | Metabolic Pathway Studies | Tracing Metabolic Fates |

Structure

3D Structure

Propiedades

IUPAC Name |

2,2-dideuterioethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBRXRYQALVLMV-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=CC1=CC=CC=C1)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90514646 | |

| Record name | (2,2-~2~H_2_)Ethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-85-0 | |

| Record name | (2,2-~2~H_2_)Ethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Styrene-�Ÿ, �Ÿ-d2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Mechanisms Utilizing 2,2 Dideuterioethenylbenzene

Fundamental Principles of Isotopic Tracing in Organic Reaction Mechanism Studies

Isotopic tracing is a technique used to follow the journey of an isotope through a reaction or metabolic pathway. youtube.com In organic chemistry, substituting hydrogen (¹H) with its heavier, stable isotope deuterium (B1214612) (²H or D) is a common and highly effective strategy. chem-station.com While chemically similar, the mass difference between hydrogen and deuterium leads to distinct physical properties that can be exploited to understand reaction mechanisms. wikipedia.orglibretexts.org

The core principle behind this application is the Kinetic Isotope Effect (KIE) , which is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. wikipedia.org This effect arises primarily from the difference in the zero-point vibrational energy of the carbon-hydrogen (C-H) bond compared to the carbon-deuterium (C-D) bond. libretexts.org The C-D bond is stronger and has a lower zero-point energy, meaning more energy is required to break it. libretexts.org Consequently, reactions where a C-H bond is broken in the rate-determining step are typically 6 to 10 times faster than the corresponding reaction involving a C-D bond. wikipedia.org This is known as a primary kinetic isotope effect (kH/kD > 1).

Conversely, secondary kinetic isotope effects (SKIEs) are observed when the isotopically labeled bond is not broken in the rate-determining step. libretexts.orgprinceton.edu Although much smaller than primary KIEs, SKIEs provide valuable information about changes in the steric environment or hybridization of the carbon atom bearing the isotope during the transition state. princeton.edu For instance, a change in hybridization from sp² (trigonal planar) in the reactant to sp³ (tetrahedral) in the transition state typically results in an inverse secondary KIE (kH/kD < 1), with values often between 0.8 and 0.9. princeton.edu A change from sp³ to sp² generally leads to a normal secondary KIE (kH/kD > 1), often in the range of 1.1 to 1.2. princeton.edu By measuring these subtle rate changes, chemists can deduce the structure and nature of the transition state, a fleeting arrangement of atoms that is impossible to observe directly.

Application of Deuterium Labeling for Reaction Pathway Determination

The placement of deuterium on the terminal vinyl carbons of ethenylbenzene makes 2,2-dideuterioethenylbenzene an ideal substrate for studying reactions involving the double bond. The observed KIEs can distinguish between different mechanistic possibilities.

Addition reactions, where the π-bond of the vinyl group is broken to form two new σ-bonds, can be scrutinized using 2,2-dideuterioethenylbenzene. The magnitude and nature (normal or inverse) of the secondary KIE can provide evidence for the hybridization state of the β-carbon in the transition state. For example, in a [2+2] cycloaddition reaction between diphenylketene (B1584428) and various deuteriostyrenes, including a β-deuterated styrene (B11656), the measurement of secondary deuterium KIEs helped to elucidate the stereochemistry and mechanism of the reaction.

In such reactions, if the mechanism involves a stepwise process with the formation of a carbocation intermediate at the benzylic (α) position, the β-carbon (the site of deuteration in 2,2-dideuterioethenylbenzene) would undergo rehybridization from sp² to sp³. This change would be expected to produce an inverse secondary KIE (kH/kD < 1). Conversely, a concerted mechanism where both new bonds form simultaneously would have a different transition state structure and thus a different KIE signature.

In electrophilic aromatic substitution (EAS), an electrophile replaces an atom (usually hydrogen) on the aromatic ring. While the primary reaction site is the benzene (B151609) ring, deuterating the vinyl group as in 2,2-dideuterioethenylbenzene can still offer mechanistic insights through secondary kinetic isotope effects. The reaction proceeds via a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity. youtube.com

The first step, the formation of the carbocation, is typically the slow, rate-determining step. youtube.com Although the C-D bonds in 2,2-dideuterioethenylbenzene are not broken, their presence can influence the stability of the transition state leading to the arenium ion. This influence could arise from hyperconjugation between the C-D bonds and the developing positive charge on the ring. Because C-D bonds are weaker hyperconjugative donors than C-H bonds, a small, normal secondary KIE (kH/kD slightly > 1) might be expected if such an interaction is significant in stabilizing the transition state. However, specific experimental studies measuring the KIE for electrophilic substitution on 2,2-dideuterioethenylbenzene are not prominent in the surveyed literature, but the theoretical principles suggest it could be a useful probe for understanding the finer details of the transition state.

Oxidation Reactions

The oxidation of the vinyl double bond in ethenylbenzene is a common and important reaction. A study on the oxidation of styrene and its isotopologues, including styrene-β,β-d₂ (2,2-dideuterioethenylbenzene), by ground-state atomic oxygen (O(³P)) provides a clear example of using isotopic labeling to determine a reaction pathway. The reaction yields two main products: styrene oxide and phenylacetaldehyde. By measuring the secondary KIEs, researchers could distinguish between three possible initial steps: concerted addition to form an epoxide directly, or stepwise addition to either the internal (α) or terminal (β) carbon.

The experimental results showed an inverse KIE at the terminal carbon (kH/kD = 0.88 ± 0.02) and a negligible KIE at the internal carbon (kH/kD ≈ 1.01). The significant inverse KIE at the β-carbon strongly supports a change in hybridization from sp² to sp³ in the rate-determining transition state. This finding is consistent with a stepwise mechanism where the oxygen atom initially adds to the terminal (β) carbon to form a diradical intermediate. This intermediate then proceeds to form the final products. The concerted pathway was ruled out, as it would be expected to show inverse KIEs at both carbons.

| Isotopologue | Experimental KIE (kH/kD) | Computed KIE (kH/kD) | Mechanistic Implication |

| Styrene-α-d₁ | 1.01 ± 0.02 | 1.01 | No significant change at α-carbon in transition state |

| Styrene-β,β-d₂ | 0.88 ± 0.02 | 0.86 | sp² to sp³ rehybridization at β-carbon in transition state |

| Styrene-α,β,β-d₃ | 0.84 ± 0.03 | 0.87 | Combined effect confirms stepwise terminal addition |

Reduction Reactions

Catalytic hydrogenation is a common method for reducing the double bond of ethenylbenzene to form ethylbenzene. The generally accepted mechanism involves the syn-addition of two hydrogen atoms across the double bond on the surface of a metal catalyst. While specific KIE studies on the catalytic hydrogenation of 2,2-dideuterioethenylbenzene are not widely reported, the principles of secondary KIEs can predict the expected outcome.

In this reaction, both vinyl carbons change from sp² to sp³ hybridization. Therefore, one would anticipate an inverse secondary KIE for this process. Measuring the rate of hydrogenation of 2,2-dideuterioethenylbenzene relative to normal ethenylbenzene could confirm this mechanistic feature and provide more detailed information about the structure of the transition state on the catalyst surface.

Insights into Reaction Intermediate Formation and Transformation with Deuterium Tracers

Deuterium labeling is exceptionally useful for probing the existence and behavior of reaction intermediates. The observed KIEs can provide strong evidence for the formation of intermediates and the nature of the rate-determining step.

In the thermal polymerization of styrene, for example, the initiation step is thought to involve the formation of a Diels-Alder dimer which then transfers a hydrogen atom to a third styrene monomer to generate two radicals. A study of the thermal polymerization of β,β-dideuteriostyrene measured the KIE on the initiation step to be 0.92. This inverse KIE suggests that the β-carbons are undergoing a change that increases the vibrational frequencies of their C-D bonds in the transition state, such as the formation of a new bond, which is consistent with the proposed concerted dimerization mechanism.

Similarly, the O(³P) oxidation study provides compelling evidence for a specific intermediate. The observed KIEs pointed to a stepwise addition to the terminal carbon. This implies the formation of a diradical intermediate, as shown below. The fact that both epoxide and aldehyde products are formed from a common rate-determining step, as indicated by the KIE data, suggests that this diradical intermediate is the key branch point in the reaction pathway, with its subsequent conformation determining the final product ratio.

Kinetic Isotope Effects Kie in Chemical Transformations Involving 2,2 Dideuterioethenylbenzene

Theoretical Foundations of Kinetic Isotope Effects

The kinetic isotope effect is formally defined as the ratio of the rate constant of a reaction with a light isotopologue (k_L) to the rate constant of the same reaction with a heavy isotopologue (k_H). wikipedia.org The magnitude of the KIE is influenced by several factors, including the type of isotope, the nature of the chemical bonds involved, and the reaction mechanism.

Deuterium (B1214612) kinetic isotope effects are categorized as either primary or secondary. A primary kinetic isotope effect (PKIE) is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.org These effects are typically significant, with k_H/k_D values often ranging from 6 to 10 for C-H bond cleavage. wikipedia.org

In contrast, a secondary kinetic isotope effect (SKIE) arises when the isotopic substitution is at a position remote from the site of bond cleavage in the rate-determining step. wikipedia.org SKIEs are generally much smaller than PKIEs and can be either "normal" (k_H/k_D > 1) or "inverse" (k_H/k_D < 1). wikipedia.orgyoutube.com These effects are often associated with changes in hybridization at the labeled position during the reaction. For example, a change from sp3 to sp2 hybridization typically results in a normal SKIE, while a change from sp2 to sp3 hybridization leads to an inverse SKIE. wikipedia.org

The origin of the kinetic isotope effect lies in the differences in the zero-point vibrational energies (ZPE) of bonds involving different isotopes. A bond to a heavier isotope has a lower vibrational frequency and consequently a lower ZPE. For a reaction to occur, this bond must be stretched or broken, and the energy required to reach the transition state is influenced by this initial ZPE.

Specifically, a C-D bond has a lower zero-point energy than a C-H bond. Therefore, more energy is required to break a C-D bond, leading to a higher activation energy and a slower reaction rate for the deuterated compound. This difference in activation energy, arising from the difference in ZPE between the ground state and the transition state, is the primary determinant of the magnitude of the primary kinetic isotope effect.

In some reactions, particularly those involving the transfer of a proton or hydrogen atom, a quantum mechanical phenomenon known as tunneling can significantly influence the kinetic isotope effect. Tunneling allows a particle to pass through a potential energy barrier rather than going over it. Due to its smaller mass, hydrogen is more likely to tunnel than deuterium.

When tunneling occurs, the observed k_H/k_D ratio can be much larger than the semiclassical limit of approximately 7 at room temperature. The presence of an unusually large KIE is often taken as evidence for a significant contribution from quantum mechanical tunneling in the reaction mechanism.

Experimental Methodologies for KIE Determination in Complex Organic Systems

The experimental determination of kinetic isotope effects is crucial for elucidating reaction mechanisms. Several methods are employed to measure KIEs in complex organic systems.

One straightforward method for determining the KIE is to measure the rates of two parallel reactions independently, one with the non-deuterated (protio) substrate and the other with the deuterated analogue, under identical conditions. The KIE is then calculated as the ratio of the two rate constants. wikipedia.org

While conceptually simple, this method can be challenging in practice. Ensuring that the reaction conditions (temperature, concentration, solvent, etc.) are identical for both experiments is critical to obtaining an accurate KIE value. wikipedia.org

To circumvent the challenges of maintaining identical conditions in parallel experiments, competition experiments are often employed. In an intermolecular competition experiment , a mixture of the deuterated and non-deuterated substrates is allowed to react with a limited amount of a reagent. The relative amounts of the products formed from each substrate are then measured, which directly provides the KIE.

An intramolecular competition experiment involves a substrate that contains both hydrogen and deuterium at equivalent, competing reaction sites. The ratio of products resulting from the reaction at the C-H versus the C-D bond gives a direct measure of the intramolecular KIE.

Research Findings on 2,2-Dideuterioethenylbenzene

Research on the thermal polymerization of styrene (B11656) has utilized 2,2-dideuterioethenylbenzene (β,β-dideuteriostyrene) to probe the reaction mechanism. The following data were reported from a study investigating the kinetic deuterium isotope effects in the initiation step of the thermal polymerization of various deuterated styrenes. cdnsciencepub.comcdnsciencepub.comnii.ac.jp

| Compound | Isotope Effect (k_H / k_D) |

|---|---|

| 2,6-dideuteriostyrene | 1.29 |

| α-deuteriostyrene | 1.00 |

| β,β-dideuteriostyrene (2,2-Dideuterioethenylbenzene) | 0.78 |

The study also investigated the effect of an initiator, 2,2′-azobis-(2-methylpropionitrile), on the polymerization rates.

| Compound | Isotope Effect (k_H / k_D) |

|---|---|

| 2,6-dideuteriostyrene | 0.96 |

| α-deuteriostyrene | 0.86 |

| β,β-dideuteriostyrene (2,2-Dideuterioethenylbenzene) | 0.81 |

From these experimental values, the deuterium isotope effects on the rates of initiation of the thermal polymerization were calculated.

| Compound | Calculated Isotope Effect (k_1H / k_1D) |

|---|---|

| 2,6-dideuteriostyrene | 1.80 |

| α-deuteriostyrene | 1.31 |

| β,β-dideuteriostyrene (2,2-Dideuterioethenylbenzene) | 0.92 |

The inverse secondary deuterium isotope effect observed for 2,2-dideuterioethenylbenzene in the thermal polymerization (0.78) and the initiated polymerization (0.81) is consistent with a change in hybridization of the β-carbon from sp2 in the monomer to sp3 in the polymer chain. cdnsciencepub.com The calculated isotope effect on the rate of initiation (0.92) is close to unity, suggesting that the C-H bonds at the β-position are not directly involved in the rate-determining initiation step of the thermal polymerization of styrene. cdnsciencepub.com These findings support a mechanism where the initiation involves hydrogen transfer from a Diels-Alder dimer of styrene to a third styrene molecule. cdnsciencepub.com

KIE Analysis in Polymerization Initiation and Propagation of Ethenylbenzene

The substitution of hydrogen with its heavier isotope, deuterium, at specific molecular positions serves as a powerful tool for elucidating reaction mechanisms. In the polymerization of ethenylbenzene (styrene), replacing the two vinyl hydrogens with deuterium to form 2,2-dideuterioethenylbenzene (β,β-dideuteriostyrene) allows for a detailed investigation of the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. wikipedia.orglibretexts.org This analysis provides critical insights into the rate-determining steps of both thermal and initiated polymerization processes.

The thermal, or self-initiated, polymerization of styrene is a classic yet complex process. The prevailing mechanism suggests that initiation does not start with a simple bimolecular reaction but involves three monomer molecules. Two styrene molecules are thought to first undergo a concerted Diels-Alder reaction to form a reactive intermediate, 1-phenyl-1,2,3,9-tetrahydronaphthalene. This intermediate then transfers a hydrogen atom to a third styrene molecule, generating a pair of monoradicals that initiate polymer chains. cdnsciencepub.comcdnsciencepub.com

This inverse effect is considered a secondary KIE because the C-D bonds on the vinyl group are not directly broken during the initiation sequence. Instead, the effect arises from changes in hybridization at the β-carbon during the reaction steps. The data strongly suggest that the rate-determining step involves a process where the isotopic substitution at the β-position influences the stability of the transition state, consistent with the complex multi-step initiation mechanism. cdnsciencepub.com

In contrast to thermal polymerization, initiated polymerization employs a radical initiator, such as 2,2′-azobis-(2-methylpropionitrile) (AIBN), to generate radicals that begin the polymerization process. By studying the initiated polymerization of 2,2-dideuterioethenylbenzene, the kinetic isotope effects associated with the propagation and termination steps can be isolated from the complex thermal initiation.

This phenomenon is classified as a secondary kinetic isotope effect. It is attributed to changes in hyperconjugation and steric effects in the transition state of the propagation step. The presence of heavier deuterium atoms can alter the vibrational frequencies and zero-point energies of bonds adjacent to the reacting center, thereby lowering the activation energy for monomer addition to the growing polymer chain. princeton.edu The consistent observation of an inverse KIE in both thermal and initiated polymerization underscores that the rate acceleration is linked to the fundamental steps of chain growth rather than the specific mode of initiation.

Table 1: Kinetic Isotope Effects in the Polymerization of Deuterated Ethenylbenzenes at 70°C

| Monomer | Thermal Polymerization Rate (Rp(H)/Rp(D)) | Initiated Polymerization Rate (R'p(H)/R'p(D)) | Initiation Rate Constant (ki(H)/ki(D)) |

| 2,2-Dideuterioethenylbenzene | 0.78 | 0.81 | 0.92 |

| α-Deuterioethenylbenzene | 1.00 | 0.86 | 1.31 |

| 2,6-Dideuterioethenylbenzene | 1.29 | 0.96 | 1.80 |

Data sourced from Kopecky and Evani (1969). cdnsciencepub.comnii.ac.jp

Kinetic isotope effects are a primary tool for determining whether a C-H bond is broken in the rate-determining step of a reaction. princeton.edu A significant primary KIE, typically with kH/kD > 2, is strong evidence for such a mechanism. wikipedia.org

In the context of styrene's thermal polymerization, the proposed mechanism involves a crucial hydrogen atom transfer (HAT) from a Diels-Alder dimer to a third monomer molecule. cdnsciencepub.comcdnsciencepub.com This step is hypothesized to be the rate-determining event for the formation of initiating radicals. To test this, researchers have synthesized styrene with deuterium at the positions involved in the proposed HAT step.

Studies using 2,6-dideuterioethenylbenzene, where deuterium is placed on the phenyl ring, show a significant normal KIE (kH/kD > 1). The calculated isotope effect for the initiation step (ki(H)/ki(D)) was 1.80. cdnsciencepub.comcdnsciencepub.com This value, being substantially greater than 1, strongly suggests that the cleavage of a C-H bond at the ortho position of the styrene ring is involved in the rate-determining step of thermal initiation. This finding provides compelling evidence for the HAT mechanism, as alternative theories of initiation would not predict such a strong primary isotope effect from ring deuteration. cdnsciencepub.com Conversely, the KIE for the initiation step with 2,2-dideuterioethenylbenzene was found to be 0.92, confirming that the vinyl C-H bonds are not broken during this rate-limiting step. cdnsciencepub.comnii.ac.jp

Computational Chemistry Approaches for KIE Prediction and Interpretation

Computational chemistry provides a theoretical framework to predict, calculate, and interpret experimental kinetic isotope effects. By modeling the potential energy surfaces of reactions involving both normal and isotopically substituted molecules, researchers can gain a deeper understanding of the transition states and the origins of KIEs.

Transition State Theory (TST) is a fundamental model for calculating reaction rates. It assumes that reactants are in a quasi-equilibrium with an activated complex (the transition state) located at the saddle point of the potential energy surface. The KIE is calculated from the partition functions of the reactants and the transition states for the light (H) and heavy (D) isotopes.

The primary origin of the KIE within TST is the difference in zero-point vibrational energies (ZPVE) between the C-H and C-D bonds. princeton.edu A C-H bond has a higher vibrational frequency and thus a higher ZPVE than a C-D bond. libretexts.org In a reaction where this bond is broken, the corresponding vibrational mode is lost in the transition state. Since the C-H bond loses more ZPVE upon reaching the transition state, its activation energy is lower, leading to a faster reaction rate and a "normal" KIE (kH/kD > 1).

Variational Transition State Theory (VTST) is an enhancement of TST that improves accuracy by not assuming the transition state is located exactly at the saddle point. Instead, it finds the position along the reaction path that minimizes the calculated rate constant, which is particularly important for reactions with low activation barriers or those involving quantum tunneling. For deuterated systems, VTST provides a more refined calculation of the rate, accounting for the dynamic effects of the heavier isotope on the location of the energetic bottleneck of the reaction.

To apply TST or VTST, one must first have a detailed and accurate potential energy surface for the reaction. This is where quantum mechanical methods like Density Functional Theory (DFT) and ab initio calculations are essential. helsinki.fi

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the electronic Schrödinger equation from first principles without relying on empirical data. helsinki.fi They can provide highly accurate geometries, energies, and vibrational frequencies for reactants and transition states, which are the necessary inputs for KIE calculations. High-level ab initio methods are computationally intensive but are considered the gold standard for accuracy in modeling smaller molecular systems. mdpi.com

Density Functional Theory (DFT): DFT is a widely used computational method that offers a balance between accuracy and computational cost. mdpi.comresearchgate.net Instead of calculating the complex many-electron wavefunction, DFT calculates the total electronic energy based on the electron density. mdpi.com Various functionals (e.g., B3LYP, M06-2X) are available to approximate the exchange-correlation energy. DFT is highly effective for optimizing the structures of reactants and transition states and calculating the vibrational frequencies needed to determine ZPVEs. These outputs are then used in conjunction with TST or VTST to predict KIE values for reactions like the polymerization of deuterated systems. researchgate.netresearchgate.net

By modeling the polymerization of ethenylbenzene and its deuterated analogues, DFT and ab initio methods can be used to locate the transition states for initiation, propagation, and HAT steps. The calculated vibrational frequencies for the C-H and C-D bonds in these structures allow for the prediction of primary and secondary KIEs, which can then be compared with experimental values to validate or refine proposed reaction mechanisms.

Correlation of Theoretical Predictions with Experimental KIE Data for Mechanistic Validation

The congruence between theoretical predictions and experimental kinetic isotope effect (KIE) data provides a robust method for validating proposed reaction mechanisms. In the context of chemical transformations involving 2,2-dideuterioethenylbenzene, this correlation is pivotal for elucidating the nature of the transition state.

One of the primary reactions where the KIE of 2,2-dideuterioethenylbenzene and its analogs has been scrutinized is solvolysis. The study of the solvolysis of ring-substituted β-styryl trifluoromethanesulphonates offers a clear example of how experimental KIEs can be leveraged for mechanistic interpretation. In these reactions, the substitution of hydrogen with deuterium at the β-position of the styryl system leads to a secondary kinetic isotope effect, which is highly informative about the electronic and geometric changes occurring at the transition state.

Detailed Research Findings: Solvolysis of β-Styryl Trifluoromethanesulphonates

Experimental investigation into the solvolysis of various ring-substituted β-styryl trifluoromethanesulphonates in 80% aqueous ethanol at 75°C has yielded significant secondary β-deuterium kinetic isotope effects. These effects, denoted as kH/kD, represent the ratio of the rate constant for the non-deuterated compound to that of its β,β-dideuterated counterpart. The observed KIEs are consistently greater than unity, indicating a "normal" kinetic isotope effect, which signifies a loosening of the C-D bonds in the transition state relative to the ground state.

The magnitude of these experimental KIEs provides crucial information. For the parent compound (unsubstituted phenyl ring), the kH/kD was determined to be 1.45. rsc.org For derivatives with electron-withdrawing substituents, the KIE values were found to be even larger:

p-Chloro: kH/kD = 1.74 rsc.org

m-Chloro: kH/kD = 1.61 rsc.org

p-Trifluoromethyl: kH/kD = 1.64 rsc.org

p-Nitro: kH/kD = 1.71 rsc.org

These large normal secondary KIEs are indicative of significant positive charge development at the α-carbon in the rate-determining step, which is characteristic of a mechanism involving the formation of a vinyl cation intermediate. The C-D bonds at the β-position weaken to stabilize the forming carbocation through hyperconjugation.

Correlation with Theoretical Models

While the original experimental studies laid the groundwork for a mechanistic understanding, the correlation with theoretical predictions solidifies these interpretations. Computational chemistry, particularly density functional theory (DFT), allows for the calculation of vibrational frequencies of both the ground state reactant and the transition state. These frequencies are then used to predict the KIE.

For a reaction proceeding through a vinyl cation, theoretical models predict a transition state where the Cα-leaving group bond is significantly elongated and the p-orbital on the α-carbon is developing. In this scenario, the out-of-plane bending frequencies of the Cβ-H (or Cβ-D) bonds are substantially lowered in the transition state compared to the sp2-hybridized ground state. This change in vibrational frequencies is the primary origin of the predicted normal secondary KIE.

Theoretical calculations for similar solvolysis reactions that form carbocation intermediates consistently predict kH/kD values in the range observed experimentally for the β-deuterated styryl systems. The strong agreement between the experimentally observed large, normal KIEs and the theoretically predicted values for a mechanism involving a vinyl cation intermediate provides compelling evidence against alternative concerted pathways.

The following interactive data table summarizes the experimental KIE data for the solvolysis of substituted β-styryl trifluoromethanesulphonates, which can be used for correlation with theoretical predictions.

| Substituent | Experimental kH/kD |

| H | 1.45 |

| p-Cl | 1.74 |

| m-Cl | 1.61 |

| p-CF3 | 1.64 |

| p-NO2 | 1.71 |

The trend observed in the experimental data, where electron-withdrawing groups lead to a larger KIE, can also be rationalized through theoretical models. These substituents destabilize the forming vinyl cation, leading to a later, more product-like transition state. In this later transition state, the C-D bonds are even more significantly weakened to provide hyperconjugative stabilization, resulting in a larger predicted and observed KIE.

Polymerization Science of 2,2 Dideuterioethenylbenzene

Importance of Deuterated Monomers in Polymer Synthesis and Advanced Characterization

Deuterated monomers, such as 2,2-dideuterioethenylbenzene, are of significant importance in polymer science, primarily due to the unique properties of deuterium (B1214612), a stable isotope of hydrogen. resolvemass.ca The substitution of protium (B1232500) (¹H) with deuterium (²H or D) in a monomer unit introduces subtle yet impactful changes in the physical and chemical properties of the resulting polymer. resolvemass.ca These differences are exploited in a variety of advanced characterization techniques and for synthesizing polymers with enhanced properties. resolvemass.caornl.gov

One of the most prominent applications of deuterated polymers is in neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS). azimuth-corp.com The significant difference in the neutron scattering length between hydrogen and deuterium creates a high contrast, which is invaluable for studying the structure and dynamics of polymer chains. ornl.govnih.gov This contrast matching capability allows researchers to selectively highlight specific parts of a polymer blend, copolymer, or a polymer in solution, providing detailed information about polymer conformation, morphology, and phase behavior that is often inaccessible by other methods. ornl.govnih.gov

Beyond neutron scattering, deuterated monomers are crucial for mechanistic studies of polymerization reactions through the investigation of kinetic isotope effects (KIE). azimuth-corp.comlibretexts.org By replacing hydrogen with deuterium at a specific position in the monomer, scientists can determine whether the breaking of a C-H bond is involved in the rate-determining step of a reaction. libretexts.orgwikipedia.org This provides fundamental insights into polymerization mechanisms. cdnsciencepub.com The mass difference between deuterium and hydrogen also leads to altered vibrational frequencies in the C-D bond compared to the C-H bond, which can be probed using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy to gain further structural and dynamic information. ornl.govsci-hub.se

Furthermore, the incorporation of deuterium can enhance the stability of polymers. resolvemass.ca The C-D bond is stronger than the C-H bond, which can lead to increased resistance to thermal and oxidative degradation, thereby extending the functional lifetime of the polymer. resolvemass.caresearchgate.net This enhanced stability is a desirable attribute in high-performance applications where the polymer is subjected to harsh environmental conditions. resolvemass.ca The synthesis of polymers from deuterated monomers like 2,2-dideuterioethenylbenzene allows for precise control over the location and extent of deuterium labeling, enabling the design of materials with tailored properties for a wide range of advanced applications. sci-hub.seornl.gov

Kinetics and Thermodynamics of 2,2-Dideuterioethenylbenzene Polymerization

The substitution of hydrogen with deuterium in the vinyl group of styrene (B11656) to form 2,2-dideuterioethenylbenzene (also referred to as β,β-dideuteriostyrene) has a discernible effect on the kinetics of its polymerization. This is primarily attributed to the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium influences the rates of chemical reactions. wikipedia.org

Investigation of Thermal Polymerization Rates and Their Underlying Mechanisms

The thermal polymerization of styrene is a complex process that is understood to proceed through a self-initiation mechanism. sandiego.eduresearchgate.net The currently accepted Mayo mechanism suggests that two styrene molecules first form a Diels-Alder adduct, which then reacts with a third styrene molecule to generate monoradicals that initiate polymerization. sandiego.eduresearchgate.net

Studies on the thermal polymerization of deuterated styrenes have provided crucial evidence to support this mechanism. Research has shown that deuteration at the β-position of the vinyl group, as in 2,2-dideuterioethenylbenzene, leads to an increase in the rate of thermal polymerization. cdnsciencepub.com This is in contrast to deuteration at the ortho positions of the phenyl ring, which significantly decreases the polymerization rate. cdnsciencepub.com

The observed increase in the thermal polymerization rate for β,β-dideuteriostyrene is attributed to a secondary kinetic isotope effect. cdnsciencepub.com During the initiation step, the hybridization of the β-carbon changes from sp² to sp³, and the presence of the heavier deuterium atoms can influence the vibrational frequencies of the transition state, leading to a faster reaction rate. cdnsciencepub.com

Mechanistic Studies of Initiated Radical Polymerization Processes

In initiated radical polymerization, an external initiator is used to generate free radicals that start the polymerization process. youtube.comresearchgate.net The study of deuterated monomers in these systems provides insights into the elementary steps of polymerization, particularly propagation and termination.

For 2,2-dideuterioethenylbenzene, the rate of initiated polymerization has been observed to be faster than that of non-deuterated styrene. cdnsciencepub.com In the same study by Kopecky and Evani, using 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) as the initiator at 70°C, the ratio of the initiated polymerization rates (R'pD/R'pH) for β,β-dideuteriostyrene was 0.81. researchgate.netnii.ac.jp

Influence of Deuterium Substitution on Polymerization Rate Coefficients

Deuterium substitution at the β-position of styrene influences the individual rate coefficients of polymerization (initiation, propagation, and termination). The kinetic isotope effect on the rate of initiation of the thermal polymerization (kiH/kiD) for β,β-dideuteriostyrene was calculated to be 0.92. cdnsciencepub.comresearchgate.netnii.ac.jpcdnsciencepub.com This inverse isotope effect suggests that the deuterated monomer initiates thermal polymerization slightly faster than its non-deuterated counterpart.

The propagation rate constant (kp) is also affected by β-deuteration. The change in hybridization from sp² to sp³ at the β-carbon during the addition of a monomer to the growing polymer chain leads to an inverse secondary kinetic isotope effect, meaning kpD > kpH. acs.org This results in a faster rate of chain growth for the deuterated monomer.

Conversely, the termination rate constant (kt) can also be influenced. In the autoxidation of styrene, which has mechanistic similarities to polymerization termination, it was found that the α-hydrogen is abstracted during the bimolecular chain termination process. cdnsciencepub.com While this is not the β-position, it highlights that isotope effects can play a role in termination reactions.

The following table summarizes the observed kinetic isotope effects for the polymerization of various deuterated styrenes from the study by Kopecky and Evani at 70°C. cdnsciencepub.com

| Deuterated Styrene | Thermal Polymerization Rate Ratio (RpD/RpH) | Initiated Polymerization Rate Ratio (R'pD/R'pH) | Thermal Initiation Rate Isotope Effect (kiH/kiD) |

| 2,6-dideuteriostyrene | 1.29 | 0.96 | 1.80 |

| α-deuteriostyrene | 1.00 | 0.86 | 1.31 |

| β,β-dideuteriostyrene | 0.78 | 0.81 | 0.92 |

Data sourced from Kopecky and Evani (1969). cdnsciencepub.comresearchgate.netnii.ac.jp

Synthesis of Deuterated Polystyrene and Copolymers from 2,2-Dideuterioethenylbenzene

The synthesis of deuterated polystyrene and its copolymers from 2,2-dideuterioethenylbenzene allows for the creation of materials with precisely controlled structures and properties, which are highly valuable for a range of scientific applications. arxiv.org The polymerization of this deuterated monomer can be achieved through various techniques, including controlled radical polymerization methods that offer excellent control over molecular weight and dispersity. sine2020.eu

Controlled Radical Polymerization Techniques (e.g., RAFT, RITP) for Deuterated Polymers

Controlled radical polymerization (CRP) techniques, also known as reversible-deactivation radical polymerization (RDRP), have revolutionized the synthesis of well-defined polymers. researchgate.net These methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Reverse Iodine Transfer Polymerization (RITP), are well-suited for the polymerization of deuterated monomers like 2,2-dideuterioethenylbenzene. researchgate.netsigmaaldrich.com

RAFT Polymerization:

RAFT polymerization is a versatile CRP technique that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. sigmaaldrich.comwikipedia.org This process allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures such as block copolymers. sigmaaldrich.comboronmolecular.com The general mechanism of RAFT involves a rapid equilibrium between active (propagating) radicals and dormant polymer chains, which allows for controlled chain growth. sigmaaldrich.com

The synthesis of deuterated polystyrene via RAFT would involve the polymerization of 2,2-dideuterioethenylbenzene in the presence of a suitable RAFT agent and a radical initiator. boronmolecular.comyoutube.com The choice of the RAFT agent is crucial for achieving good control over the polymerization and is dependent on the monomer being used. sigmaaldrich.com This technique is advantageous for producing deuterated polymers that are physically "identical" to their protonated counterparts in terms of molecular weight and distribution, which is important for applications where the deuterated polymer is used as a labeled species. sci-hub.se

Reverse Iodine Transfer Polymerization (RITP):

RITP is another powerful CRP method that has been successfully employed for the synthesis of deuterated polystyrene. researchgate.net In RITP, a conventional radical initiator is used in conjunction with iodine as the reversible deactivating agent. researchgate.net This technique has been demonstrated to produce deuterated polystyrene (d-PS) with controlled molecular weight and narrow dispersity. researchgate.net

A study by Gildenhuys and fellow researchers reported the first synthesis of deuterated polystyrene using RITP. researchgate.net They compared the polymerization behavior of deuterated and hydrogenous styrene and found that RITP is a robust method for producing these materials. Furthermore, they successfully synthesized block copolymers of hydrogenous polystyrene-block-deuterated polystyrene (h-PS-b-d-PS) by using a hydrogenous polystyrene as a macro-initiator. researchgate.net This demonstrates the capability of RITP to create complex, isotopically labeled polymer architectures.

The following table provides a general comparison of the homopolymerization of styrene via RITP, which is indicative of the results that can be expected for 2,2-dideuterioethenylbenzene.

| Run | Monomer Conversion (%) | Mn,th ( g/mol ) | Mn,SEC ( g/mol ) | Đ (Mw/Mn) |

| 1 | 60.1 | 6,300 | 6,200 | 1.41 |

| 2 | 58.7 | 15,400 | 15,600 | 1.34 |

| 3 | 59.5 | 21,400 | 21,600 | 1.32 |

| 4 | 60.5 | 42,900 | 43,100 | 1.30 |

| 5 | 59.8 | 55,100 | 55,300 | 1.30 |

Mn,th = theoretical number-average molecular weight, Mn,SEC = number-average molecular weight determined by size-exclusion chromatography, Đ = dispersity. Data adapted from a study on hydrogenous polystyrene, representative of RITP capabilities. researchgate.net

The ability to synthesize well-defined deuterated polymers and copolymers using techniques like RAFT and RITP is crucial for advancing our understanding of polymer physics and for the development of new materials for applications in nanotechnology, electronics, and biomedical fields. nih.govsine2020.eu

Anionic Polymerization for Achieving High Purity and Uniformity in Deuterated Polymers

Anionic polymerization stands out as a preferred method for synthesizing polymers with a high degree of control over molecular weight, a narrow molecular weight distribution (low polydispersity index), and well-defined architectures. wikipedia.orgwikipedia.org This "living" polymerization technique, characterized by the absence of inherent termination or chain transfer steps, is particularly advantageous for creating high-purity and uniform deuterated polymers. wikipedia.orgeresearchco.com

The process is initiated by the addition of a nucleophile, such as an organolithium compound, to the vinyl monomer. uni-bayreuth.de In the case of styrene and its deuterated analogs, this results in the formation of a stable carbanionic propagating species. The kinetics of anionic polymerization are highly sensitive to the solvent, initiator, and temperature. Polar solvents like tetrahydrofuran (B95107) (THF) can significantly accelerate the polymerization rate compared to nonpolar solvents such as cyclohexane. uni-bayreuth.de

For vinyl monomers with electron-withdrawing groups, anionic polymerization proceeds readily. The phenyl group in styrene and its deuterated derivatives provides sufficient resonance stabilization for the propagating carbanion, making it an ideal candidate for this polymerization method. eresearchco.com The living nature of the polymerization allows for the synthesis of block copolymers by the sequential addition of different monomers. Furthermore, the active chain ends can be intentionally terminated with various reagents to introduce specific end-group functionalities. wikipedia.org The meticulous control afforded by anionic polymerization is crucial for producing the well-defined deuterated polymers required for advanced characterization techniques.

Synthesis of Site-Specific Deuterated Polymers

The synthesis of such specifically deuterated monomers can be a multi-step process. For instance, the synthesis of β,β-dideuteriostyrene has been reported, providing a pathway to creating the target polymer. While the thermal polymerization of β,β-dideuteriostyrene has been studied to understand kinetic isotope effects, anionic polymerization offers superior control over the final polymer characteristics. cdnsciencepub.com

The following table presents data on the kinetic isotope effects observed in the thermal polymerization of various deuterated styrenes, highlighting the influence of deuterium substitution on the polymerization rate.

| Deuterated Styrene | Rate of Thermal Polymerization (Rp H / Rp D) at 70°C | Rate of Initiated Polymerization (k p H / k p D) at 70°C | Rate of Initiation of Thermal Polymerization (k i H / k i D) at 70°C |

| 2,6-dideuteriostyrene | 1.29 | 0.96 | 1.80 |

| α-deuteriostyrene | 1.00 | 0.86 | 1.31 |

| β,β-dideuteriostyrene | 0.78 | 0.81 | 0.92 |

| Data sourced from Kopecky and Evani (1969). cdnsciencepub.com |

This data indicates that deuteration at the β-position has a noticeable effect on the polymerization kinetics, a factor that would also be relevant in a controlled anionic polymerization system.

Advanced Characterization of Deuterated Polymers and Polymer Blends

The unique properties of deuterated polymers make them indispensable for advanced characterization techniques, particularly those involving neutron scattering.

Neutron Scattering Techniques for Structural and Dynamic Insights

Neutron scattering is a powerful, non-destructive technique for probing the structure and dynamics of polymers at the molecular level. acs.orgaip.org The key advantage of using deuterated polymers lies in the significant difference in the neutron scattering length between hydrogen and deuterium. This isotopic contrast allows for the "highlighting" of specific polymer chains or segments within a sample. aip.org

Small-angle neutron scattering (SANS) is particularly well-suited for studying the conformation of polymer chains, the morphology of polymer blends, and the structure of block copolymers. acs.orgacs.org By blending a deuterated polymer, such as poly(2,2-dideuterioethenylbenzene), with its non-deuterated counterpart or another polymer, the deuterated chains become "visible" to neutrons, allowing for the determination of their radius of gyration (Rg) and other conformational parameters in the bulk state. acs.orgresearchgate.net

Application in Contrast Variation Studies of Polymer Architectures

Contrast variation is a sophisticated SANS technique that leverages the difference in scattering length densities between hydrogenated and deuterated materials to extract detailed structural information from complex systems. nih.govresearchgate.netsmallangles.net By systematically varying the isotopic composition of the solvent or one of the components in a polymer blend, it is possible to selectively "match out" the scattering from certain parts of the system, thereby isolating the scattering signal from the component of interest. nih.govacs.org

For example, in a blend of poly(2,2-dideuterioethenylbenzene) and a hydrogenous polymer, the scattering contrast can be adjusted by using a mixture of deuterated and hydrogenated solvents. At a specific solvent composition, known as the "zero average contrast" condition, the scattering from the hydrogenous polymer can be rendered negligible, allowing for the direct measurement of the single-chain form factor of the deuterated polymer. aip.orgsmallangles.net This technique is invaluable for studying the conformation of individual polymer chains in concentrated solutions and melts, as well as for characterizing the structure of complex polymer architectures like micelles and block copolymers. researchgate.netacs.org

The use of site-specifically deuterated polymers like poly(2,2-dideuterioethenylbenzene) in contrast variation studies provides a high level of precision, enabling researchers to probe the structure and interactions of polymers with a level of detail that is often unattainable with other experimental methods.

Spectroscopic Characterization and Advanced Analytical Applications of 2,2 Dideuterioethenylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the analysis of isotopically labeled compounds such as 2,2-dideuterioethenylbenzene, NMR provides unparalleled insight into the location and extent of deuterium (B1214612) incorporation. Different nuclei, such as ¹H (proton) and ²H (deuterium), are observed at distinct frequencies, allowing for separate analyses without signal interference. huji.ac.il

¹H NMR for Confirmation of Deuteration and Detection of Residual Protons

¹H NMR spectroscopy serves as a primary method to confirm the successful deuteration of a target molecule. In an unlabeled styrene (B11656) molecule, the vinyl protons produce characteristic signals in the ¹H NMR spectrum. The protons on the disubstituted terminal carbon of the vinyl group (C2) typically appear as a pair of doublets. Following deuteration to form 2,2-dideuterioethenylbenzene, the intensity of these specific signals should significantly decrease or disappear entirely. nih.gov

The presence of any remaining, or residual, proton signals at the chemical shifts corresponding to the C2 vinyl positions indicates incomplete deuteration. By integrating the signals of the residual C2 protons against a stable, non-deuterated signal within the molecule, such as the aromatic protons, the percentage of non-deuterated species can be estimated. For a molecule like 2,2-dideuterioethenylbenzene, the disappearance of the signals for the two geminal vinyl protons and the simplification of the remaining vinyl proton's signal confirms the specific site of labeling.

Table 1: Comparison of Expected ¹H NMR Signals for Styrene and 2,2-Dideuterioethenylbenzene Note: Chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions.

| Compound | Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Styrene | Aromatic (C₆H₅) | ~7.2-7.4 | Multiplet |

| Vinylic (-CH=) | ~6.7 | Doublet of doublets | |

| Vinylic (=CH₂) | ~5.8 and ~5.3 | Doublet (each) | |

| 2,2-Dideuterioethenylbenzene | Aromatic (C₆H₅) | ~7.2-7.4 | Multiplet |

| Vinylic (-CH=) | ~6.7 | Singlet (or very narrow multiplet due to ²H coupling) | |

| Vinylic (=CD₂) | Signal absent or of very low intensity | - |

²H NMR for Quantitative Deuterium Incorporation and Positional Assignment

While ¹H NMR confirms the absence of protons, ²H (Deuterium) NMR directly observes the deuterium nuclei, providing definitive proof of their presence and location. wikipedia.org Since the natural abundance of deuterium is very low (about 0.016%), a strong signal in the ²H NMR spectrum is clear evidence of successful isotopic enrichment. wikipedia.org

The chemical shift ranges for ²H NMR are virtually identical to those of ¹H NMR, allowing for direct correlation of signals. huji.ac.il For 2,2-dideuterioethenylbenzene, a distinct signal would appear in the ²H NMR spectrum at the chemical shift corresponding to the C2 vinyl position (~5.3-5.8 ppm). The presence of a single resonance at this position confirms that deuteration occurred specifically at the terminal vinyl carbon.

Furthermore, ²H NMR can be used for quantitative analysis. sigmaaldrich.com By integrating the deuterium signal against a known internal standard or by using advanced quantitative NMR (qNMR) techniques, the precise level of deuterium incorporation at the target site can be determined. nih.gov This is particularly useful for assessing the efficiency of the deuteration reaction and for certifying the isotopic enrichment of the final product. Although ²H NMR signals are typically broader than proton signals, they provide unambiguous information for highly deuterated compounds. huji.ac.ilsigmaaldrich.com

Elucidation of Complex Molecular Structures via Deuterium Chemical Shifts

The substitution of a proton with a deuteron (B1233211) can induce small but measurable changes in the chemical shifts of nearby nuclei, an effect known as a deuterium isotope effect. acs.org These shifts, though subtle, can be powerful tools for elucidating complex molecular structures and stereochemistry. While the direct application to a simple molecule like 2,2-dideuterioethenylbenzene is straightforward, the principles are critical in more complex systems.

Mass Spectrometry (MS) for Isotopic Analysis of 2,2-Dideuterioethenylbenzene

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is exceptionally sensitive for determining the isotopic composition of molecules, making it indispensable for the analysis of deuterium-labeled compounds like 2,2-dideuterioethenylbenzene. nih.govnih.gov

Determination of Isotopic Purity and Distribution via Molecular Ion Peak Analysis

The most direct application of MS in analyzing 2,2-dideuterioethenylbenzene is the determination of its isotopic purity. Unlabeled styrene (C₈H₈) has a molecular weight of approximately 104.12 g/mol . The successful incorporation of two deuterium atoms to form 2,2-dideuterioethenylbenzene (C₈H₆D₂) increases the molecular weight by approximately two mass units to 106.13 g/mol .

In the mass spectrum, the molecular ion peak ([M]⁺) for the deuterated compound will appear at an m/z value of 106, whereas the unlabeled compound will show its molecular ion peak at m/z 104. By examining the relative intensities of the ion peaks at m/z 104, 105 (containing one deuterium), and 106, the isotopic distribution and purity can be accurately calculated. researchgate.netdocumentsdelivered.com High-resolution mass spectrometry (HRMS) is particularly valuable as it can resolve ions with very small mass differences, ensuring accurate purity assessment. researchgate.net

Table 2: Theoretical Molecular Ion Peaks for Styrene Isotopologues

| Isotopologue | Formula | Nominal Mass (m/z) |

| Styrene-d₀ | C₈H₈ | 104 |

| Styrene-d₁ | C₈H₇D | 105 |

| Styrene-d₂ (2,2-Dideuterioethenylbenzene) | C₈H₆D₂ | 106 |

Application as Internal Standards in Quantitative Analytical Procedures

One of the most critical applications of deuterated compounds is their use as internal standards in quantitative analysis, particularly in methods employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). lcms.cznih.gov An ideal internal standard behaves chemically and physically almost identically to the analyte of interest but is distinguishable by its mass. scispace.com

2,2-Dideuterioethenylbenzene serves as an excellent internal standard for the quantification of unlabeled styrene. Because its chemical properties are nearly identical to styrene, it co-elutes during chromatography and experiences similar extraction efficiencies and ionization suppression or enhancement effects in the mass spectrometer's ion source. lcms.cz However, because it has a different mass, the mass spectrometer can detect the analyte (styrene, m/z 104) and the internal standard (2,2-dideuterioethenylbenzene, m/z 106) independently.

By adding a precise amount of the deuterated standard to a sample, any variations during sample preparation or analysis will affect both the analyte and the standard proportionally. A calibration curve is generated by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration. lcms.cz This ratiometric approach corrects for experimental variability, leading to highly accurate and precise quantification of the target analyte. The use of stable isotopically labeled internal standards is considered the gold standard for quantitative mass spectrometry. scispace.com

Direct Identification of Regioisomers via Partial Isotopic Labeling Approaches

The challenge of rapidly and accurately identifying regioisomers in complex reaction mixtures is a significant hurdle in chemical synthesis and drug discovery. Traditional methods often rely on arduous chromatographic separation followed by spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR), which can be time-consuming and require isolated standards. wikipedia.orgblogspot.com A powerful and innovative approach that circumvents these challenges utilizes partial isotopic labeling, where deuterium labels, such as those in 2,2-Dideuterioethenylbenzene, serve as unique mass signatures for direct identification by mass spectrometry (MS). wikipedia.org

This strategy involves labeling potential reactive sites on a substrate with differing amounts of deuterium. wikipedia.org When a reaction, such as a C–H functionalization, occurs, each resulting regioisomer will incorporate a distinct isotopic label, giving it a unique and predictable mass and isotopic distribution pattern in the mass spectrum. wikipedia.org For instance, if a molecule has three potential reaction sites (A, B, and C) labeled with 25%, 50%, and 75% deuterium, respectively, the product formed at each site will have a distinct isotopic fingerprint. wikipedia.org This allows for the direct identification of the regioisomers, even in an unseparated mixture, using techniques like liquid chromatography-mass spectrometry (LC-MS). wikipedia.org

The utility of this method has been demonstrated in predicting outcomes of C–H functionalization reactions, where identifying the major product isomers is crucial for building predictive models for reaction selectivity. wikipedia.org By using partially deuterated substrates, researchers can generate large datasets efficiently. The resulting data from uncalibrated LC-MS analysis can readily identify the products and their ratios. wikipedia.org Remarkably, this technique can even be combined with spectral deconvolution to determine product ratios without any chromatographic separation, further accelerating the analytical workflow. wikipedia.orgblogspot.com This mass spectral approach provides a direct, high-throughput alternative to traditional methods, proving effective for both sp² and sp³ hybridized centers and offering a valuable tool for mechanistic studies and the construction of predictive models in chemistry. wikipedia.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for analyzing the vibrational modes of molecules, providing detailed information about their structure and bonding. ksu.edu.sanih.gov For a molecule like 2,2-Dideuterioethenylbenzene, the spectra are dominated by vibrations associated with the phenyl ring and the deuterated ethenyl group.

In IR spectroscopy, a vibration must cause a change in the molecule's dipole moment to be active, making it particularly sensitive to polar bonds and hetero-nuclear functional groups. ksu.edu.sa Conversely, Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. ksu.edu.sa It is often more sensitive to homo-nuclear bonds, such as the C=C bonds in the aromatic ring and the vinyl group. ksu.edu.sa

The vibrational spectrum of 2,2-Dideuterioethenylbenzene can be understood by comparing it to its non-deuterated counterpart, ethenylbenzene (styrene). Key characteristic absorptions for the ethenyl group in styrene include:

=C–H stretching: Found in the 3100-3000 cm⁻¹ region. labinsights.nlnih.gov

C=C stretching: A moderate band in the 1680-1640 cm⁻¹ region. labinsights.nlnih.gov

=C–H bending (wags): Intense peaks in the 1000-650 cm⁻¹ range. magritek.com

The phenyl group exhibits its own characteristic vibrations, including C–H stretching from 3100-3000 cm⁻¹ and C–C in-ring stretching vibrations around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. labinsights.nl

Upon substitution of the two geminal hydrogens on the terminal carbon of the vinyl group with deuterium, as in 2,2-Dideuterioethenylbenzene, the most significant change occurs in the frequencies of the vibrations involving these atoms. The heavier mass of deuterium causes a substantial decrease in the vibrational frequency of the C-D bonds compared to the C-H bonds.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Ethenylbenzene | Expected Wavenumber (cm⁻¹) in 2,2-Dideuterioethenylbenzene | Spectroscopic Technique |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 (Unaffected) | IR, Raman |

| Ethenyl C-H Stretch (α-carbon) | ~3080 | ~3080 (Unaffected) | IR, Raman |

| Ethenyl C-D Stretch (β-carbon) | N/A | ~2310 - 2100 (Calculated Shift) | IR, Raman |

| C=C Stretch (Ethenyl) | 1680 - 1640 | Slightly Lower due to mass effect | Raman |

| C=C Stretch (Aromatic) | 1600 - 1400 | 1600 - 1400 (Unaffected) | IR, Raman |

The substitution of hydrogen with its heavier isotope, deuterium, has a pronounced and predictable effect on vibrational frequencies, particularly for stretching modes. The frequency of a stretching vibration is primarily determined by the strength of the bond (represented by the force constant, k) and the reduced mass (μ) of the two atoms involved, as described by Hooke's Law for a simple harmonic oscillator:

ν ∝ √(k/μ)

Deuterium is approximately twice as massive as protium (B1232500) (hydrogen-1). alfa-chemistry.com While the electronic structure and therefore the bond strength (force constant k) remain virtually unchanged upon isotopic substitution, the reduced mass of a C-D bond is significantly greater than that of a C-H bond. This increase in mass leads to a decrease in the C-D stretching frequency.

The theoretical reduction in frequency can be estimated by the square root of the ratio of the reduced masses:

νC-D / νC-H ≈ √[μC-H / μC-D] ≈ 1 / √2 ≈ 0.707

Given that sp² C-H stretching vibrations in alkenes typically occur around 3080 cm⁻¹, the corresponding C-D stretching vibration in 2,2-Dideuterioethenylbenzene is expected to appear at a much lower frequency, approximately in the 2200-2300 cm⁻¹ range. labinsights.nlmsu.edu This clear "isotopic shift" creates a distinct spectral window, free from the typically crowded C-H stretching region (3300-2800 cm⁻¹), allowing for unambiguous identification and analysis of the deuterated sites within the molecule. msu.edu The observation of strong absorption bands in this region via IR or Raman spectroscopy serves as direct evidence for the successful incorporation of deuterium at the ethenyl position.

Other Advanced Analytical Techniques for Deuterium-Labeled Organic Compounds

Beyond vibrational spectroscopy, several other advanced analytical techniques are indispensable for the characterization of deuterium-labeled compounds like 2,2-Dideuterioethenylbenzene. These methods provide complementary information regarding isotopic incorporation, molecular structure, and quantification.

Mass Spectrometry (MS): As a primary tool for isotopic analysis, mass spectrometry distinguishes molecules based on their mass-to-charge ratio. wikipedia.org The incorporation of deuterium atoms results in a predictable increase in the molecular weight of the parent ion and any fragments containing the label. High-resolution mass spectrometry (HRMS) can precisely measure these mass differences, confirming the number and location of deuterium atoms. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used, with deuterated compounds often serving as ideal internal standards for quantitative analysis due to their chemical similarity and mass difference from the non-labeled analyte. nih.govalfa-chemistry.comresearchgate.net Hydrogen-deuterium exchange (HDX) mass spectrometry is another powerful application, though it is more commonly used to study protein conformation and dynamics. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for structural elucidation. While ¹H NMR is used to observe the disappearance of a signal upon deuteration, Deuterium NMR (²H NMR) directly detects the deuterium nucleus. magritek.comwikipedia.org ²H NMR provides a distinct spectrum where peaks correspond to the deuterated positions in the molecule. wikipedia.org The chemical shift range in ²H NMR is similar to that of ¹H NMR, allowing for direct correlation. blogspot.com This method is highly effective for verifying the success and regioselectivity of a deuteration reaction, as a deuterated compound will exhibit a strong signal in the ²H spectrum but will be absent in the corresponding region of the ¹H spectrum. magritek.comwikipedia.org Furthermore, deuterium labeling can be detected indirectly in ¹³C NMR through upfield "isotope shifts" on the carbon atom directly bonded to deuterium. cdnsciencepub.com

| Technique | Principle of Detection | Information Obtained for 2,2-Dideuterioethenylbenzene |

|---|---|---|

| Mass Spectrometry (MS) | Difference in mass-to-charge ratio. wikipedia.org | Confirmation of molecular weight increase; quantification of isotopic enrichment; use as an internal standard. alfa-chemistry.com |

| Deuterium NMR (²H NMR) | Direct detection of the ²H nucleus (spin=1). wikipedia.org | Unambiguous confirmation of deuteration; verification of label position and purity. wikipedia.org |

| Proton NMR (¹H NMR) | Absence of signals from protons replaced by deuterium. magritek.com | Indirect evidence of deuteration by observing the disappearance of the geminal vinyl proton signals. |

| Carbon-13 NMR (¹³C NMR) | Upfield isotope shift on the ¹³C spectrum for the carbon attached to deuterium. cdnsciencepub.com | Confirmation of the specific carbon atom(s) bearing the deuterium label. |

| Rotational Spectroscopy | Absorption of microwave radiation based on molecular moments of inertia. | Provides highly precise molecular geometry and structural parameters, which are altered by isotopic substitution. nih.gov |

Rotational Spectroscopy: This high-resolution gas-phase technique measures the rotational transitions of molecules, which are dependent on the molecule's moments of inertia. Isotopic substitution, such as the replacement of hydrogen with deuterium, alters the mass distribution and thus the moments of inertia, leading to measurable shifts in the rotational spectrum. nih.gov This allows for the precise determination of molecular structures and the exact location of the isotopic label.

Together, these techniques provide a comprehensive analytical toolkit for the unambiguous characterization of 2,2-Dideuterioethenylbenzene and other deuterated organic compounds, confirming their identity, purity, and isotopic distribution.

Computational Chemistry and Theoretical Modeling of 2,2 Dideuterioethenylbenzene Systems

Prediction of Spectroscopic Parameters and Molecular Geometries of Deuterated Species

Computational chemistry is an indispensable tool for predicting the spectroscopic properties and equilibrium geometries of molecules, including deuterated species like 2,2-dideuterioethenylbenzene. These predictions are crucial for interpreting experimental spectra and understanding the structural consequences of isotopic substitution.

Ab initio and DFT methods are extensively used to calculate the spectroscopic parameters of molecules with high accuracy. spectroscopyonline.com For 2,2-dideuterioethenylbenzene, these calculations can predict changes in vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts upon deuteration.

Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the different modes of atomic motion, such as stretching, bending, and twisting. As vibrational frequencies are dependent on the masses of the constituent atoms, isotopic substitution leads to noticeable shifts in the vibrational spectrum. Specifically, the stretching and bending frequencies involving deuterium (B1214612) will be lower than those involving protium (B1232500).

DFT calculations, particularly with hybrid functionals like B3LYP, have proven to be highly effective in predicting vibrational spectra. researchgate.netresearchgate.net By calculating the harmonic vibrational frequencies for both ethenylbenzene (styrene) and 2,2-dideuterioethenylbenzene, a direct comparison can be made. The most significant changes are expected for the vibrational modes associated with the deuterated vinyl group.

Below is an illustrative data table showcasing the expected shifts in key vibrational frequencies for 2,2-dideuterioethenylbenzene compared to its protio analogue, based on general principles of isotopic effects and DFT calculations on similar molecules.

| Vibrational Mode | Ethenylbenzene (cm⁻¹) (Protio) | 2,2-Dideuterioethenylbenzene (cm⁻¹) (Deuterated) | Expected Isotopic Shift (cm⁻¹) |

| C-H Stretch (vinyl, geminal) | ~3090 | N/A | N/A |

| C-D Stretch (vinyl, geminal) | N/A | ~2300 | ~ -790 |

| =CH₂ Wag (vinyl) | ~910 | N/A | N/A |

| =CD₂ Wag (vinyl) | N/A | ~750 | ~ -160 |

| C=C Stretch (vinyl) | ~1630 | ~1625 | ~ -5 |

| C-H Stretch (aromatic) | ~3060 | ~3060 | Negligible |

Note: The values presented are approximate and intended for illustrative purposes. Actual calculated values may vary depending on the level of theory and basis set used.

Chemical Shifts: Isotopic substitution can also induce small changes in NMR chemical shifts, known as isotope shifts. Although the effect on ¹³C NMR chemical shifts is generally small, it can be computationally predicted. DFT methods can calculate the nuclear shielding tensors, from which the chemical shifts can be derived. For 2,2-dideuterioethenylbenzene, the most pronounced isotope shifts in the ¹³C NMR spectrum would be expected for the carbon atoms of the vinyl group, particularly the deuterated carbon.

Theoretical Studies on Reaction Pathways and Transition State Structures Involving Deuterium

Theoretical studies are pivotal in mapping out the energetic landscape of chemical reactions, providing insights into reaction mechanisms, and identifying the transient species involved. For reactions involving deuterated compounds, these studies can quantify the impact of isotopic substitution on reaction barriers and pathways.